molecular formula C16H17N3O3 B2597343 N-(isochroman-3-ylmethyl)-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034320-11-9

N-(isochroman-3-ylmethyl)-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2597343
CAS No.: 2034320-11-9
M. Wt: 299.33
InChI Key: NZQQBDPECJROMS-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a versatile chemical compound with potential therapeutic applications. It is known for its unique chemical structure, which combines an isochroman moiety with a pyridazine ring, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-19(16(21)14-6-7-15(20)18-17-14)9-13-8-11-4-2-3-5-12(11)10-22-13/h2-7,13H,8-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQQBDPECJROMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:

    Formation of Isochroman-3-ylmethylamine: This intermediate is synthesized by reacting isochroman with methylamine under controlled conditions.

    Cyclization with Pyridazine Derivative: The isochroman-3-ylmethylamine is then reacted with a pyridazine derivative in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(isochroman-3-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: Shares a similar core structure but lacks the N-methyl group.

    N-(isochroman-3-ylmethyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: Contains an additional methyl group, which may alter its chemical and biological properties.

Uniqueness

N-(isochroman-3-ylmethyl)-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

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